molecular formula C20H21N5O B2544761 (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone CAS No. 1396883-77-4

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Cat. No.: B2544761
CAS No.: 1396883-77-4
M. Wt: 347.422
InChI Key: KXJPSXCIKJMCAK-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a complex organic compound that combines the structural features of piperidine, benzyl, and tetrazole groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile compound . The final step involves coupling the benzylpiperidine and tetrazole intermediates under appropriate conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is unique due to its combination of piperidine, benzyl, and tetrazole groups, which confer distinct chemical and biological properties

Biological Activity

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic organic compound that integrates structural features of piperidine, benzyl, and tetrazole groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H21_{21}N5_5O, with a molecular weight of 347.4 g/mol. Its structure combines a piperidine ring with a benzyl group and a tetrazole moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20_{20}H21_{21}N5_5O
Molecular Weight347.4 g/mol
CAS Number1396883-77-4

Interaction with Neurotransmitter Systems

Compounds containing a benzylpiperidine moiety, like this compound, are known to interact with various neurotransmitter systems, including:

  • Cholinergic System : Potential modulation of acetylcholine receptors.
  • Dopaminergic System : Possible effects on dopamine receptors, which may influence mood and cognition.
  • Serotonergic System : Interaction with serotonin receptors could affect anxiety and depression.

Tetrazole Derivatives

Tetrazoles are recognized for their ability to act as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of compounds. The tetrazole ring in this compound may contribute to improved solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases such as Alzheimer’s.
  • Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression through serotonergic modulation.
  • Antitumor Potential : Investigations into structurally related compounds have indicated possible antitumor effects, warranting further exploration of this compound's efficacy.

Study on Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior explored the neuroprotective effects of benzylpiperidine derivatives. Results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Antidepressant Activity

Research focusing on similar piperidine derivatives highlighted their ability to modulate serotonin levels effectively. This modulation correlates with reduced depressive symptoms in animal models, pointing towards the therapeutic potential of this compound .

Antitumor Activity

In a study assessing the antitumor activity of related compounds, it was found that certain benzoylpiperidine derivatives significantly inhibited cell growth in various cancer cell lines. The IC50_{50} values ranged from 7.9 to 92 µM across different types of cancer cells . This suggests that this compound may possess similar antitumor properties worth investigating.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJPSXCIKJMCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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